

# Isomaltulose Hydrate: Application Notes and Protocols for Pharmaceutical Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isomaltulose hydrate*

Cat. No.: B15380426

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **isomaltulose hydrate** as a versatile excipient in various pharmaceutical formulations. Detailed protocols for key experimental evaluations are also included to facilitate its practical application in drug development.

## Application Notes

**Isomaltulose hydrate**, a disaccharide composed of glucose and fructose, presents a unique combination of physicochemical and physiological properties that make it a promising excipient for pharmaceutical applications.<sup>[1][2]</sup> Its slow hydrolysis and absorption, low glycemic index, and non-cariogenic nature offer distinct advantages in the formulation of oral dosage forms.<sup>[1][2]</sup>

## Physicochemical Properties

**Isomaltulose hydrate** is a white, crystalline powder with a pleasant, sweet taste, approximately half as sweet as sucrose.<sup>[2]</sup> It exhibits good stability under acidic conditions and is less hygroscopic than sucrose, contributing to the stability of moisture-sensitive active pharmaceutical ingredients (APIs).<sup>[2]</sup>

Table 1: Physicochemical Properties of **Isomaltulose Hydrate**

| Property            | Value                                                                  | References |
|---------------------|------------------------------------------------------------------------|------------|
| Synonyms            | Palatinose hydrate, 6-O- $\alpha$ -D-Glucopyranosyl-D-fructose hydrate | [3]        |
| Molecular Formula   | $C_{12}H_{22}O_{11} \cdot H_2O$                                        | [3]        |
| Molecular Weight    | 360.31 g/mol                                                           | [3]        |
| Appearance          | White, crystalline powder                                              | [2]        |
| Sweetness           | ~0.5 times that of sucrose                                             | [2]        |
| Solubility in Water | Soluble                                                                |            |
| Hygroscopicity      | Low                                                                    | [2]        |
| Glycemic Index      | 32                                                                     | [2]        |
| Stability           | High stability in acidic conditions                                    | [2]        |

## Applications in Pharmaceutical Formulations

**Isomaltulose hydrate**'s properties lend it to a variety of applications in pharmaceutical manufacturing, including as a diluent, filler-binder, and taste-masking agent.

### 1. Oral Solid Dosage Forms (Tablets and Capsules)

- Direct Compression: **Isomaltulose hydrate**'s good flowability and compressibility make it suitable for direct compression, a cost-effective and efficient method for tablet manufacturing.[4][5] It can produce tablets with adequate hardness and low friability.
- Wet Granulation: **Isomaltulose hydrate** can be used as a filler and binder in wet granulation processes.[6][7] The choice of binder concentration and wetting liquid are critical parameters to optimize granule properties and subsequent tablet characteristics.[6][8][9]
- Chewable and Orally Disintegrating Tablets (ODTs): Its pleasant taste and solubility profile make it an excellent choice for chewable tablets and ODTs, improving patient compliance, especially in pediatric and geriatric populations.

## 2. Oral Liquid Formulations

- Syrups and Suspensions: **Isomaltulose hydrate** can serve as a sweetening agent and a viscosity modifier in oral liquids. Its stability in acidic pH is advantageous for formulations containing APIs that require a low pH environment. The stability of reconstituted oral suspensions, such as those containing amoxicillin, is a critical factor that can be influenced by the choice of excipients.[1][10][11][12][13]
- Taste Masking: The inherent sweetness of **isomaltulose hydrate** can help mask the unpleasant taste of certain APIs, such as ibuprofen.[3][14][15][16][17] This can be achieved by simple mixing or by more advanced techniques like granulation and coating.[3][16]

## 3. Controlled-Release Formulations

**Isomaltulose hydrate** can be incorporated into hydrophilic matrix tablets to modulate drug release.[18][19][20][21][22] The slow enzymatic cleavage of isomaltulose in the gastrointestinal tract could potentially be leveraged for developing novel sustained-release systems.

# Experimental Protocols

The following are detailed protocols for evaluating the performance of **isomaltulose hydrate** in various pharmaceutical formulations.

## Protocol 1: Evaluation of Isomaltulose Hydrate in Direct Compression Tablet Formulation

Objective: To assess the suitability of **isomaltulose hydrate** as a direct compression excipient by evaluating the physical properties of tablets formulated with a model API (e.g., Metformin HCl).

Materials:

- **Isomaltulose Hydrate**
- Metformin HCl (or other model API)
- Magnesium Stearate (lubricant)

- Colloidal Silicon Dioxide (glidant)

Equipment:

- V-blender
- Tablet press with appropriate tooling
- Tablet hardness tester
- Friabilator
- Disintegration tester
- Dissolution apparatus (USP Type II)
- UV-Vis Spectrophotometer

Methodology:

- Powder Blending:
  - Accurately weigh all components as per the formulation table (Table 2).
  - Geometrically mix the API and **isomaltulose hydrate** in a V-blender for 15 minutes.
  - Add colloidal silicon dioxide and blend for another 5 minutes.
  - Finally, add magnesium stearate and blend for 2 minutes.
- Tableting:
  - Compress the powder blend using a rotary tablet press to a target tablet weight and hardness. Record the compression force.
- Tablet Evaluation:
  - Hardness: Determine the crushing strength of 10 tablets using a calibrated hardness tester.[\[14\]](#)

- Friability: Weigh 20 tablets, place them in a friabilator, and rotate at 25 rpm for 4 minutes (100 revolutions).[\[16\]](#) De-dust the tablets and reweigh to calculate the percentage weight loss. A maximum weight loss of not more than 1.0% is generally considered acceptable. [\[16\]](#)
- Weight Variation: Individually weigh 20 tablets and calculate the average weight and standard deviation.
- Disintegration: Place one tablet in each of the six tubes of the disintegration apparatus and measure the time taken for complete disintegration in a specified medium (e.g., purified water at  $37 \pm 0.5$  °C).
- Dissolution: Perform dissolution testing using USP Apparatus 2 (paddle) at a specified paddle speed (e.g., 50 rpm) in a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl). [\[10\]](#) Withdraw samples at predetermined time points and analyze the drug content using a validated analytical method (e.g., UV-Vis spectrophotometry).[\[10\]](#)

Table 2: Model Formulation for Direct Compression

| Ingredient                | Function          | Percentage (% w/w) |
|---------------------------|-------------------|--------------------|
| API (e.g., Metformin HCl) | Active Ingredient | 50.0               |
| Isomaltulose Hydrate      | Filler/Binder     | 48.5               |
| Colloidal Silicon Dioxide | Glidant           | 0.5                |
| Magnesium Stearate        | Lubricant         | 1.0                |

Visualization 1: Direct Compression Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for direct compression tablet manufacturing.

## Protocol 2: Wet Granulation using Isomaltulose Hydrate as a Filler-Binder

Objective: To prepare and evaluate granules and tablets using **isomaltulose hydrate** in a wet granulation process.

Materials:

- **Isomaltulose Hydrate**
- Model API
- Binder Solution (e.g., 5% w/v Povidone K30 in purified water)

- Magnesium Stearate
- Talc

Equipment:

- High-shear granulator or planetary mixer
- Fluid bed dryer or tray dryer
- Sieve shaker with a set of sieves
- Tablet press
- Equipment for tablet evaluation (as in Protocol 1)

Methodology:

- Dry Mixing:
  - Mix the API and **isomaltulose hydrate** in the granulator bowl for 5 minutes.
- Granulation:
  - Slowly add the binder solution to the powder blend while mixing at a low speed.
  - Increase the mixing speed to form wet granules of appropriate consistency. The endpoint can be determined by the "snowball" test.
- Drying:
  - Dry the wet granules in a fluid bed dryer or tray dryer at a suitable temperature (e.g., 50-60 °C) until the desired moisture content is achieved (e.g., 1-2%).
- Sizing:
  - Pass the dried granules through a suitable sieve (e.g., #20 mesh) to obtain uniform-sized granules.

- Lubrication:
  - Add magnesium stearate and talc to the sized granules and blend for 2-3 minutes.
- Tableting and Evaluation:
  - Compress the lubricated granules into tablets and evaluate their properties as described in Protocol 1.

Table 3: Model Formulation for Wet Granulation

| Ingredient           | Function          | Percentage (% w/w) |
|----------------------|-------------------|--------------------|
| API                  | Active Ingredient | 30.0               |
| Isomaltulose Hydrate | Filler/Binder     | 63.0               |
| Povidone K30         | Binder            | 5.0                |
| Purified Water       | Granulating Fluid | q.s.               |
| Magnesium Stearate   | Lubricant         | 1.0                |
| Talc                 | Glidant           | 1.0                |

Visualization 2: Wet Granulation Process



[Click to download full resolution via product page](#)

Caption: Step-by-step wet granulation workflow.

## Protocol 3: Taste-Masking Evaluation of an Oral Formulation with Isomaltulose Hydrate

Objective: To evaluate the effectiveness of **isomaltulose hydrate** in masking the bitter taste of a model API (e.g., Ibuprofen) in an oral formulation.

### Materials:

- Model Bitter API (e.g., Ibuprofen)
- **Isomaltulose Hydrate**
- Other formulation excipients (e.g., flavors, suspending agents if a liquid)
- Purified Water

### Equipment:

- Beakers and magnetic stirrer (for liquid formulations)
- Mortar and pestle or small-scale blender (for powder formulations)
- pH meter

### Methodology:

- Formulation Preparation:
  - Control Formulation: Prepare a formulation containing the API without **isomaltulose hydrate**.
  - Test Formulation: Prepare a formulation containing the API with **isomaltulose hydrate** at a predetermined concentration. Other taste-masking excipients can also be included.
- Sensory Panel Evaluation (Human Taste Panel):
  - Recruit a panel of trained volunteers.

- Provide volunteers with a small, measured amount of the control and test formulations.
- Ask them to rate the bitterness on a predefined scale (e.g., 0 = no bitterness, 5 = extremely bitter).
- Ensure a washout period with purified water between tasting the samples.

- Instrumental Analysis (Electronic Tongue):
  - If available, use an electronic tongue to obtain an objective measure of the taste profile of the formulations.

Table 4: Model Formulation for Taste-Masking Study (Oral Suspension)

| Ingredient           | Function                      | Control (% w/v) | Test (% w/v) |
|----------------------|-------------------------------|-----------------|--------------|
| Ibuprofen            | API                           | 2.0             | 2.0          |
| Isomaltulose Hydrate | Sweetener/Taste-masking agent | -               | 20.0         |
| Xanthan Gum          | Suspending Agent              | 0.5             | 0.5          |
| Flavoring Agent      | Flavor                        | 0.2             | 0.2          |
| Purified Water       | Vehicle                       | q.s. to 100     | q.s. to 100  |

Visualization 3: Logical Relationship in Taste Masking



[Click to download full resolution via product page](#)

Caption: Isomaltulose for improved patient compliance.

## Conclusion

**Isomaltulose hydrate** is a multifunctional excipient with significant potential in pharmaceutical formulation. Its favorable physicochemical properties, including good compressibility, pleasant taste, and stability, make it a valuable alternative to traditional excipients. The protocols provided herein offer a framework for the systematic evaluation of **isomaltulose hydrate** in various oral dosage forms, enabling formulators to leverage its benefits for the development of robust and patient-centric drug products. Further research is warranted to explore its full potential in novel drug delivery systems, particularly in the area of controlled release.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ir.kabarak.ac.ke [ir.kabarak.ac.ke]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Influence and optimisation of operating parameters with a new binder in wet granulation. I: use in powder form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Investigation of high shear wet granulation processes using different parameters and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. editoncpublishing.org [editoncpublishing.org]
- 11. Study of the Stability of Amoxicillin Trihydrate Oral Suspension in Different Storage Temperatures by HPLC [repository.sustech.edu]
- 12. japsonline.com [japsonline.com]
- 13. Stability of Amoxicillin Trihydrate Oral Suspension in Clear Plastic Unit Dose Syringes | Semantic Scholar [semanticscholar.org]
- 14. In-vitro and in-vivo evaluation of taste-masked ibuprofen formulated in oral dry emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ijciras.com [ijciras.com]
- 18. data.ms4sub.com [data.ms4sub.com]
- 19. ijarsct.co.in [ijarsct.co.in]

- 20. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Isomaltulose Hydrate: Application Notes and Protocols for Pharmaceutical Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15380426#isomaltulose-hydrate-as-an-excipient-in-pharmaceutical-formulations]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)